2-Fluoro-6-azaspiro[3.4]octane hydrochloride
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Overview
Description
2-Fluoro-6-azaspiro[3.4]octane hydrochloride is a chemical compound with the CAS number 2288709-37-3 . It has a molecular weight of 165.64 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Fluoro-6-azaspiro[3.4]octane hydrochloride is 1S/C7H12FN.ClH/c8-6-3-7(4-6)1-2-9-5-7;/h6,9H,1-5H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Fluoro-6-azaspiro[3.4]octane hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 165.64 .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research has shown that derivatives of 2-azaspiro[3.4]octane, such as N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, exhibit significant anticonvulsant activities. These compounds, including the fluoro and trifluoromethyl substituents, have been tested in various models like the maximal electroshock (MES) test, revealing enhanced anticonvulsant efficacy compared to their analogs (Farrar et al., 1993).
Drug Discovery Modules
Innovative thia/oxa-azaspiro[3.4]octanes have been synthesized to act as multifunctional and structurally diverse modules in drug discovery. These compounds have been developed through robust and economical synthesis routes and could potentially act as novel entities in the pharmaceutical industry (Li, Rogers-Evans, & Carreira, 2013).
Structural Analysis for Drug Design
Structural and conformational analyses of azaspiro compounds, including the 1-oxa-2-azaspiro[2.5]octane derivatives, have been extensively studied using NMR spectroscopy. This research is crucial for understanding the steric and electronic effects of various substituents, which directly impact drug design and development (Montalvo-González & Ariza-Castolo, 2012).
Diverse Synthesis Methods
The synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes and 5-azaspiro[2.5]octanes, has been explored using multicomponent condensation processes. These methods provide access to a range of functionalized heterocyclic compounds, which are significant in chemistry-driven drug discovery (Wipf, Stephenson, & Walczak, 2004).
Targeted Anticancer Activity
Azaspiro bicyclic hydantoin derivatives have been designed and synthesized, showing promising anti-proliferative effects against various cancer cell lines. These compounds, through their unique structures, have demonstrated potential in cancer treatment, especially in inhibiting VEGF secretion in osteosarcoma cells (Basappa et al., 2009).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-fluoro-6-azaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-3-7(4-6)1-2-9-5-7;/h6,9H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVCINFPUXSSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-azaspiro[3.4]octane hydrochloride | |
CAS RN |
2288709-37-3 |
Source
|
Record name | 2-fluoro-6-azaspiro[3.4]octane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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